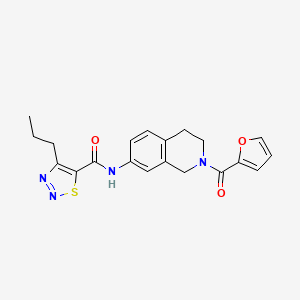

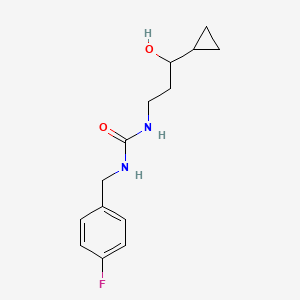

![molecular formula C10H11BrN2O2 B2749231 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-28-7](/img/structure/B2749231.png)

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one” is a pyrrolidin-2-one derivative. Pyrrolidin-2-one, also known as pyrrolidone, is a common motif in pharmaceuticals and natural products . The compound also contains a bromopyridinyl group, which suggests that it might be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, possibly through a cyclization reaction, followed by the introduction of the bromopyridinyl group. This could potentially be achieved through a nucleophilic substitution reaction with 3-bromopyridine .Molecular Structure Analysis

The molecular structure of this compound would include a five-membered pyrrolidin-2-one ring and a six-membered pyridine ring. The bromine atom on the pyridine ring would make it highly reactive, allowing it to participate in various chemical reactions .Chemical Reactions Analysis

As a bromopyridine derivative, this compound could be used in a variety of chemical reactions. For example, it could be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, bromopyridines are relatively dense and have high boiling points due to the presence of the bromine atom . Pyrrolidin-2-ones are typically polar and can participate in hydrogen bonding .科学的研究の応用

Synthesis and Chemical Properties

5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one serves as a foundational compound for synthesizing a wide array of pyridine-based derivatives, demonstrating its versatility in chemical synthesis. For instance, through palladium-catalyzed Suzuki cross-coupling reactions, a series of novel pyridine derivatives exhibit potential as chiral dopants for liquid crystals and show varying degrees of biological activities, such as anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017). Additionally, its rearrangement capabilities, as demonstrated in the conversion of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines, highlight its utility in synthesizing complex molecular structures (N. Kimpe et al., 1996).

Catalysis and Molecular Interaction Studies

This compound's derivatives are instrumental in catalysis and molecular interaction studies. For example, its role in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes emphasizes its contribution to color tuning in photophysical applications. This underscores the compound's potential in creating polymetallic architectures and enhancing the emission properties of organic light-emitting devices (S. Stagni et al., 2008).

Antibacterial and Antimicrobial Applications

Research on this compound derivatives has also extended to exploring their antibacterial and antimicrobial properties. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds demonstrates significant antimicrobial activity against a range of bacteria, indicating potential applications in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).

Material Science and Engineering

In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis and investigation of lanthanide-nitronyl nitroxide complexes based on derivatives of this compound reveal single-molecule magnetism behavior, highlighting its relevance in advancing materials for magnetic storage applications (Jin-Xia Xu et al., 2009).

作用機序

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a pharmaceutical, its mechanism would depend on the specific biological target. Bromopyridines are often used in medicinal chemistry and drug design, as the bromine atom can form halogen bonds with residues in the binding site of a target protein .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(3-bromopyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTQTTFMPOSOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanimidamide](/img/structure/B2749151.png)

![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)

![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)

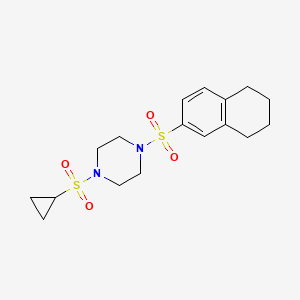

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/no-structure.png)

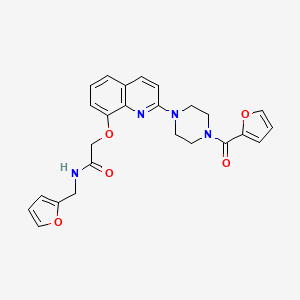

![3-benzyl-6-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2749164.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2749166.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2749167.png)

![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)